Lipophilicity (XLogP3) Positioning: 4-Phenyl vs. 4-Alkyl and 4-(Substituted Phenyl) Analogs
The target compound (4-phenyl) exhibits a computed XLogP3 of 2.9, placing it in a moderate lipophilicity window distinct from both more hydrophilic alkyl analogs and more lipophilic substituted-phenyl analogs [1]. This intermediate logP value is generally associated with favorable balances between membrane permeability and aqueous solubility in drug discovery settings.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Methyl: XLogP3 = 1.3; 4-Isopropyl: XLogP3 = 2.1; 4-(p-Tolyl): XLogP3 = 3.2; 4-(4-Chlorophenyl): XLogP3 = 3.5; 4-(4-Methoxyphenyl): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3: +1.6 vs. 4-methyl; +0.8 vs. 4-isopropyl; −0.3 vs. 4-(p-tolyl); −0.6 vs. 4-(4-chlorophenyl); +0.1 vs. 4-(4-methoxyphenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity differences exceeding 0.5 log units can translate into meaningful changes in off-target binding, metabolic clearance, and oral absorption; the 4-phenyl compound's intermediate XLogP3 of 2.9 avoids the potentially excessive hydrophilicity of the 4-methyl analog (1.3) and the potentially excessive lipophilicity of the 4-(4-chlorophenyl) analog (3.5), positioning it as a balanced starting point for lead optimization.
- [1] PubChem Compound Summaries: CID 71503552 (4-phenyl, XLogP3 2.9), CID 71504142 (4-methyl, XLogP3 1.3), CID 71504144 (4-isopropyl, XLogP3 2.1), CID 71504148 (4-(p-tolyl), XLogP3 3.2), CID 71504333 (4-(4-chlorophenyl), XLogP3 3.5), CID 71504149 (4-(4-methoxyphenyl), XLogP3 2.8). View Source
